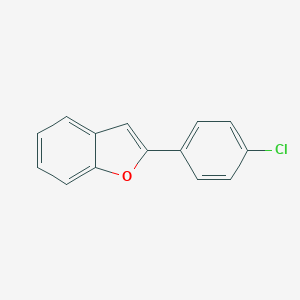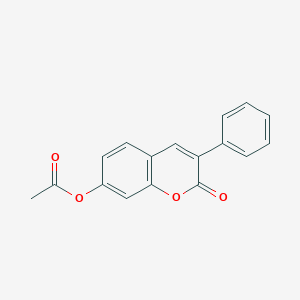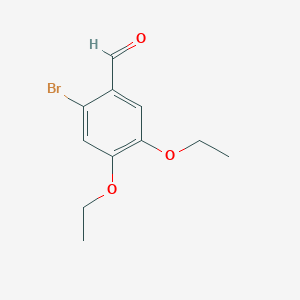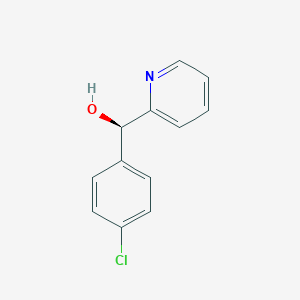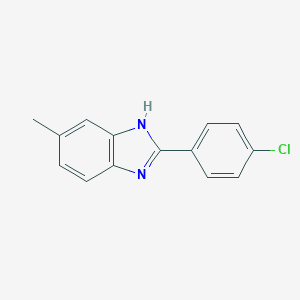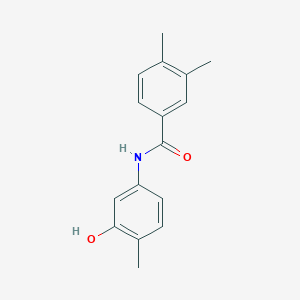
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide, also known as HMB, is a naturally occurring substance that has been found to have various biochemical and physiological effects. HMB is a metabolite of the amino acid leucine and is produced in small amounts by the human body. In recent years, HMB has gained attention for its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by activating the mTOR pathway, which is involved in muscle protein synthesis. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease the activity of enzymes involved in the breakdown of muscle proteins, leading to increased muscle mass and strength.
Effets Biochimiques Et Physiologiques
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease muscle protein breakdown, leading to improved muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is a naturally occurring substance and is relatively easy to synthesize in the laboratory. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have a low toxicity profile and is generally well tolerated by the body. However, there are some limitations to using N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in lab experiments. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is a relatively new substance, and there is still much that is not known about its effects. Additionally, the exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood, which can make it difficult to design experiments to test its effects.
Orientations Futures
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential applications in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases such as arthritis. Another area of interest is N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's potential role in muscle recovery after exercise. Further research is needed to determine the optimal dosage and timing of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide supplementation for maximum muscle recovery. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the effectiveness of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in treating these disorders.
Méthodes De Synthèse
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide can be synthesized in the laboratory from the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-4-methylbenzylamine. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been studied for its potential role in muscle protein synthesis and muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Propriétés
Numéro CAS |
723256-61-9 |
|---|---|
Nom du produit |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-10-4-6-13(8-12(10)3)16(19)17-14-7-5-11(2)15(18)9-14/h4-9,18H,1-3H3,(H,17,19) |
Clé InChI |
UCPQVQZUWKMJSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



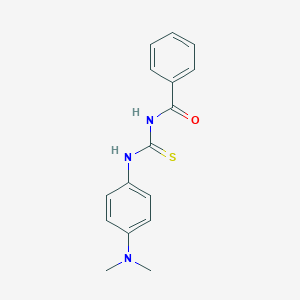
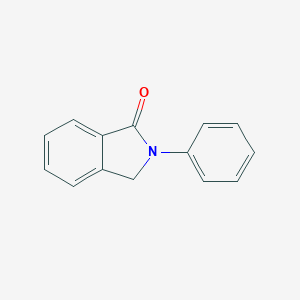
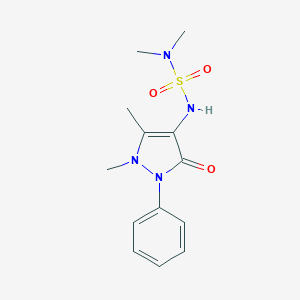
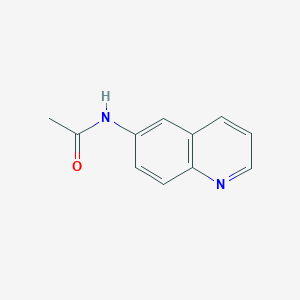
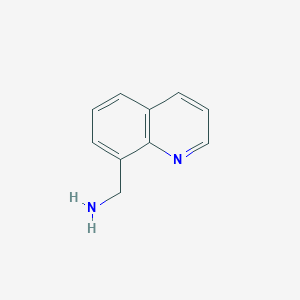
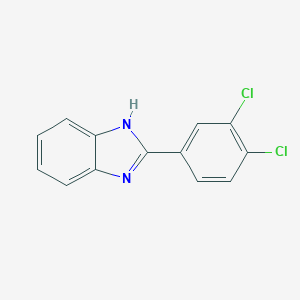
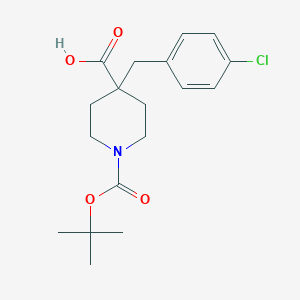
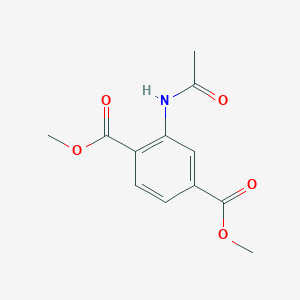
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
